

Butyraldehyde: A Linchpin in Modern Chemical Synthesis

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Compound of Interest

Compound Name: Butyraldehyde

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Butyraldehyde, systematically named butanal, is a four-carbon aldehyde with the chemical formula $\text{CH}_3(\text{CH}_2)_2\text{CHO}$.^{[1][2]} It is a colorless, highly flammable liquid characterized by a pungent, acrid odor.^{[3][4]} Produced on a massive scale, with annual output estimated at around 6 billion kilograms, **butyraldehyde** stands as a cornerstone intermediate in the chemical industry.^[1] Its high reactivity, stemming from the aldehyde functional group, makes it a versatile precursor for the synthesis of a vast array of commercially significant products, including plasticizers, solvents, resins, and active pharmaceutical ingredients.^{[2][5]} This guide provides a comprehensive technical overview of **butyraldehyde**, focusing on its properties, synthesis, key chemical transformations, and applications, with detailed experimental insights for the scientific community.

Physicochemical and Safety Data

A thorough understanding of **butyraldehyde**'s properties is critical for its safe handling and application in experimental and industrial settings. The following tables summarize its key quantitative data and safety classifications.

Table 1: Physicochemical Properties of **Butyraldehyde**

Property	Value	References
CAS Number	123-72-8	[6][7]
Molecular Formula	C ₄ H ₈ O	[6][8]
Molar Mass	72.11 g/mol	[3][6]
Appearance	Clear, colorless liquid	[3][9]
Density	0.802 - 0.810 g/cm ³ at 20°C	[9][10]
Melting Point	-99 to -96 °C	[1][10]
Boiling Point	74.8 - 75.7 °C	[1][7]
Solubility in Water	~7.1 g/100 mL at 25°C	[3]
Refractive Index (n ²⁰ /D)	~1.380	[7][11]
Flash Point	-12 to -5 °C	[7][10]
Autoignition Temp.	230 °C	[1][10]
Explosive Limits in Air	1.9 – 12.5% by volume	[1]

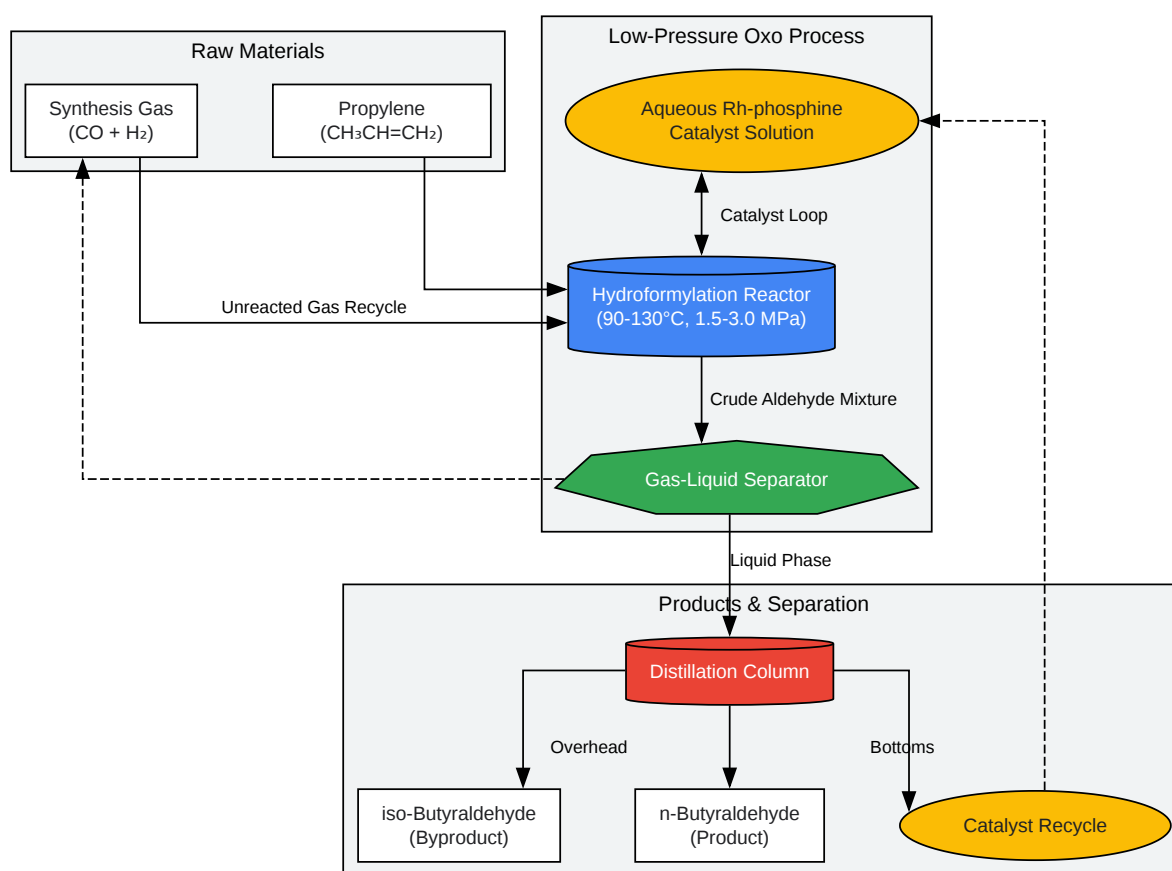
Table 2: GHS Hazard and Precautionary Information

Category	Code	Description	References
Hazard Statements	H225	Highly flammable liquid and vapour.	[6][12]
H319	Causes serious eye irritation.	[6]	
Precautionary Statements	P210	Keep away from heat, sparks, open flames.	[6][12][13]
P233	Keep container tightly closed.	[12][13]	
P240	Ground/bond container and receiving equipment.	[13]	
P243	Take precautionary measures against static discharge.	[12][13]	
P280	Wear protective gloves/eye protection.	[13]	
P305+P351+P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[6]	
P403+P235	Store in a well-ventilated place. Keep cool.	[12][13]	
P501	Dispose of contents/container to hazardous waste collection.	[12][13]	

Industrial Synthesis: Hydroformylation of Propylene

The primary route for **butyraldehyde** production is the hydroformylation of propylene, also known as the oxo process.^[1] This reaction involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of propylene using a synthesis gas (a mixture of H₂ and CO). Modern processes predominantly use rhodium-based catalysts, which offer high selectivity to the desired linear n-**butyraldehyde** over its branched isomer, isobutyraldehyde.

^[1]^[14]



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Fig 1. Industrial production workflow for **butyraldehyde** via hydroformylation.

Representative Experimental Protocol: Hydroformylation

This protocol describes a representative two-stage continuous reaction for the hydroformylation of propylene, based on industrial process parameters.^[15]

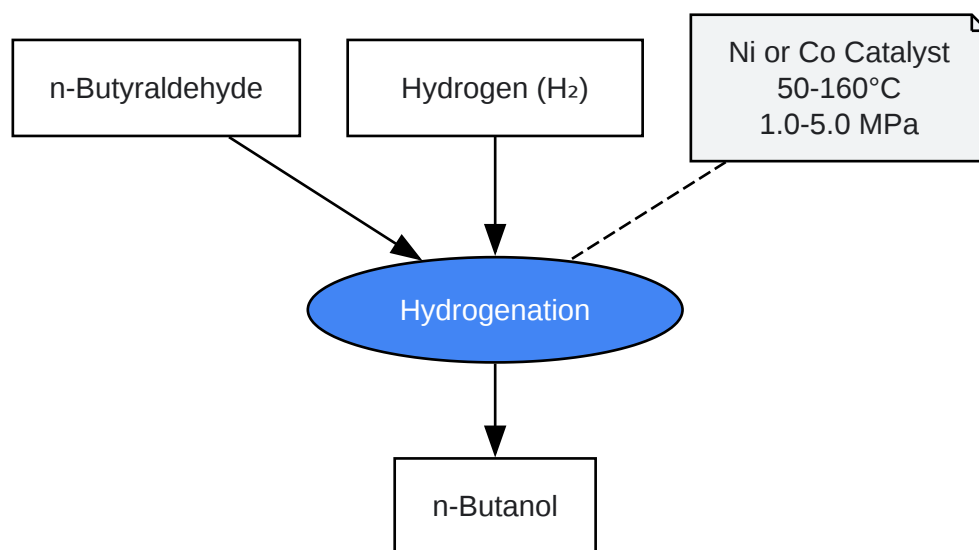
- **Catalyst Preparation:** A rhodium-phosphine complex catalyst is prepared and dissolved in an appropriate solvent system. For biphasic systems, a water-soluble ligand like triphenylphosphine-m-trisulfonate (TPPTS) is used to retain the catalyst in an aqueous phase.^{[1][14]}
- **Reactor Charging:** Raw material propylene, synthesis gas (H_2/CO ratio ~1:1), and the catalyst solution are continuously fed into a first stirred-tank reactor.^[15]
- **First-Stage Reaction:** The reaction is maintained at a temperature of 80-120°C and a pressure of 1.5-3.0 MPa.^[15] The conditions are controlled to achieve a propylene conversion rate of 70-85%.^{[15][16]}
- **Second-Stage Reaction:** The entire liquid-phase stream from the first reactor, containing product, unreacted materials, and catalyst, is transferred to a second series reactor. Supplementary synthesis gas is added to complete the reaction.^[15]
- **Product Separation:** The output from the second reactor enters a gas-liquid separator. Unreacted gases are recycled back to the reactor inlet.^[17]
- **Purification:** The liquid phase, containing a mixture of n-**butyraldehyde** and isobutyraldehyde, is sent to a distillation unit for separation. The higher-boiling n-**butyraldehyde** is collected as the main product, while the lower-boiling isobutyraldehyde is removed as a byproduct.^[17] The catalyst solution from the bottom of the column is recycled.

Key Reactions as a Chemical Intermediate

Butyraldehyde's utility stems from its participation in several fundamental organic reactions, leading to a diverse slate of downstream products.

Hydrogenation to n-Butanol

The hydrogenation of n-**butyraldehyde** is a major industrial process for producing n-butanol, a valuable solvent and chemical intermediate.[18]



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Fig 2. Reaction pathway for the hydrogenation of **butyraldehyde** to n-butanol.

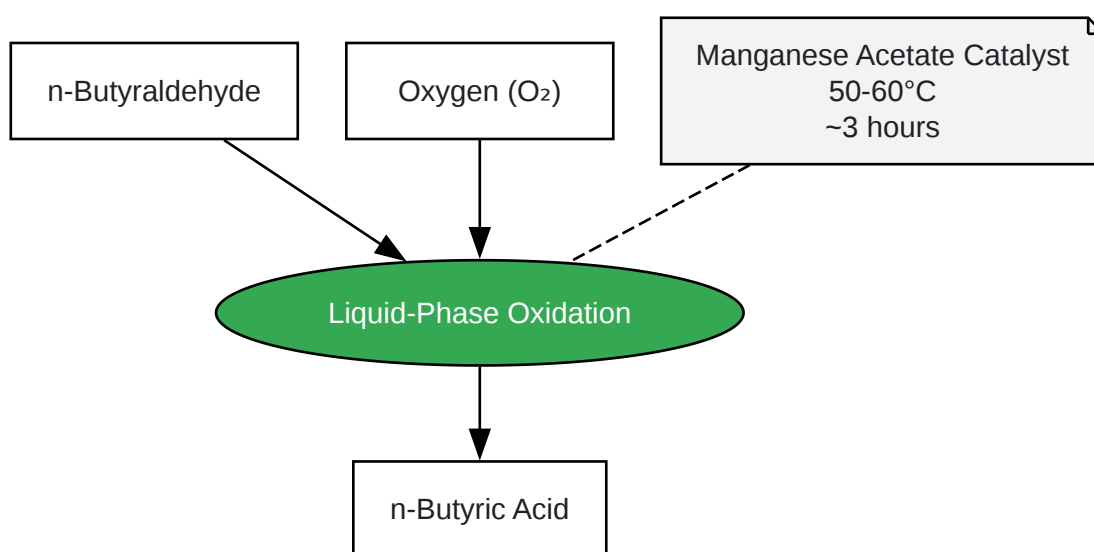
This protocol is based on a two-stage liquid-phase hydrogenation process for high-purity n-butanol production.[19]

- Feed Preparation: A feed stream of purified n-**butyraldehyde** is mixed with hydrogen gas at a H₂:aldehyde molar ratio of approximately 4:1.
- First-Stage Hydrogenation: The mixture is fed into a first-stage reactor containing a nickel or cobalt-based catalyst (e.g., Raney nickel or porous cobalt).[19][20] The reaction is maintained at a temperature of 50-80°C and a pressure of 1.0-5.0 MPa.[19] This stage targets a **butyraldehyde** conversion of 80-95%.
- Second-Stage Hydrogenation: The product stream from the first stage is directly fed into a second-stage reactor, also containing a hydrogenation catalyst. The temperature is increased to 80-130°C to ensure the deep conversion of any remaining **butyraldehyde**. [19]

- **Product Recovery:** The final product stream is cooled and sent to a gas-liquid separator. The separated hydrogen gas is recycled. The liquid phase, consisting of high-purity n-butanol, is collected. The overall conversion of **butyraldehyde** can exceed 99%.^[19]

Oxidation to Butyric Acid

Butyraldehyde can be readily oxidized to produce n-butyric acid, an important precursor for cellulose acetate butyrate (a polymer) and various esters used in the flavor and fragrance industry.^{[4][18]}



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Fig 3. Reaction pathway for the oxidation of **butyraldehyde** to n-butyric acid.

This protocol is based on an optimized liquid-phase oxidation process using oxygen.^[21]

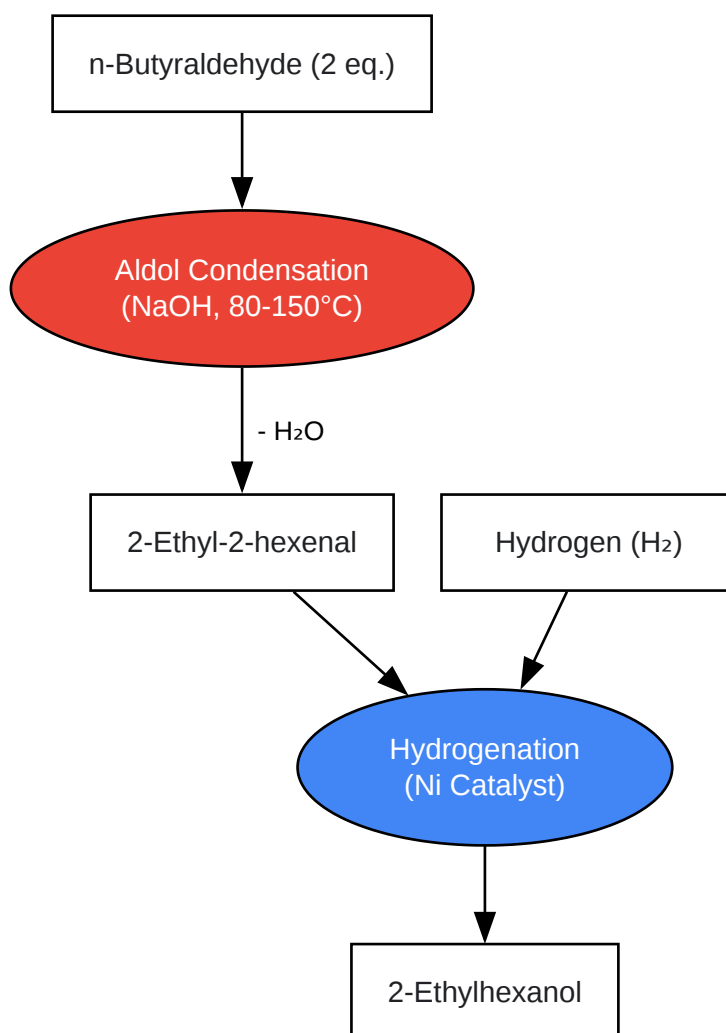
- **Catalyst Preparation:** A catalyst, such as manganese acetate, is prepared. The mass ratio of catalyst to **butyraldehyde** is typically 0.1% to 0.2%.^[21]
- **Reaction Setup:** Liquid n-**butyraldehyde** and the catalyst are charged into a reactor equipped with a gas inlet, condenser, and temperature control.
- **Oxidation Reaction:** The reaction is initiated by bubbling oxygen gas through the liquid. The mole ratio of oxygen to **butyraldehyde** is maintained between 0.750 and 0.875.^[21] The

temperature is controlled at 50-60°C.[21] The reaction is highly exothermic and requires efficient cooling.[22]

- **Reaction Monitoring:** The reaction is allowed to proceed for approximately 3 hours.[21] Progress can be monitored by analyzing aliquots for the disappearance of the aldehyde and the appearance of the carboxylic acid.
- **Workup and Purification:** Upon completion (**butyraldehyde** conversion >99.5%), the crude butyric acid is purified by distillation to remove the catalyst and any byproducts. The selectivity for butyric acid can be over 95%.[21]

Aldol Condensation to 2-Ethylhexanol (2-EH)

One of the largest volume applications of **butyraldehyde** is the synthesis of 2-ethylhexanol (2-EH), a precursor to di(2-ethylhexyl) phthalate (DEHP or DOP), a common plasticizer for PVC. [1][23] The process involves a base-catalyzed aldol condensation followed by dehydration and subsequent hydrogenation.[1][24]



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Fig 4. Multi-step synthesis of 2-ethylhexanol from **butyraldehyde**.

This protocol describes a continuous process for converting n-**butyraldehyde** to 2-ethylhexanol.[24][25]

- Aldol Condensation: A feed of n-**butyraldehyde** is continuously passed through a reactor containing a fixed-bed basic catalyst (e.g., a solid solution of magnesium-aluminum oxide) or treated with an aqueous alkali solution (e.g., NaOH).[24][25] The reaction is conducted in the liquid phase at a temperature between 80°C and 200°C.[25] This step forms 2-ethyl-3-hydroxyhexanal, which readily dehydrates under these conditions to yield 2-ethyl-2-hexenal.[26]

- **Phase Separation:** If an aqueous base is used, the organic layer containing 2-ethyl-2-hexenal is separated from the aqueous catalyst layer.
- **Hydrogenation:** The crude 2-ethyl-2-hexenal is then fed into a hydrogenation reactor. This step is typically performed in the liquid phase over a nickel or copper catalyst bed.^[27] The reaction hydrogenates both the carbon-carbon double bond and the aldehyde group to produce 2-ethylhexanol.
- **Purification:** The final product, 2-ethylhexanol, is purified by distillation to remove any unreacted starting material, water, and byproducts.

Summary of Applications

The versatility of **butyraldehyde** as a chemical intermediate is reflected in the wide range of industries its derivatives serve.

Table 3: Major Applications and End Products Derived from **Butyraldehyde**

Application Area	Key Derivative(s)	End Use / Industry	References
Plasticizers	2-Ethylhexanol (2-EH)	Production of DEHP/DOP for flexible PVC products.	[1] [2] [18]
Solvents & Coatings	n-Butanol, n-Butyl Acetate	Solvents for paints, lacquers, and coatings; chemical extractants.	[2] [5] [9]
Polymers & Resins	Polyvinyl Butyral (PVB)	Interlayer for safety glass (automotive/architectural).	[2] [9]
Trimethylolpropane	Production of alkyd resins for paints and coatings.	[1] [2] [4]	
Pharmaceuticals	Various	Intermediate in the synthesis of anti-inflammatory drugs, analgesics, and other APIs.	[2] [4]
Agrochemicals	Various	Intermediate in the production of certain pesticides and herbicides.	[2] [5]
Rubber Industry	Various Amine Derivatives	Rubber vulcanization accelerators.	[2] [5] [9]
Flavors & Fragrances	Butyric Acid Esters	Food flavorings and components in perfumes.	[2] [9]

Conclusion

Butyraldehyde is a quintessential example of a versatile chemical intermediate, bridging the gap between a simple olefin feedstock and a multitude of high-value downstream products. Its core reactions—hydrogenation, oxidation, and aldol condensation—form the basis of major industrial processes that supply essential materials to the plastics, coatings, pharmaceutical, and agricultural sectors. For researchers and development professionals, a deep understanding of **butyraldehyde**'s chemistry and reaction protocols is fundamental to innovating new synthetic routes, developing novel materials, and optimizing existing industrial processes. The continued importance of its derivatives ensures that **butyraldehyde** will remain a central molecule in the landscape of organic synthesis.

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References

- 1. Butyraldehyde - Wikipedia [en.wikipedia.org]
- 2. Uses of Butanal_Chemicalbook [chemicalbook.com]
- 3. Butanal | C₄H₈O | CID 261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The preparation of butyraldehyde_Chemicalbook [chemicalbook.com]
- 5. Butyraldehyde Market Segment Forecasts up to 2027 [transparencymarketresearch.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. Butyraldehyde | 123-72-8 [chemicalbook.com]
- 8. lobachemie.com [lobachemie.com]
- 9. sanjaychemindia.com [sanjaychemindia.com]
- 10. 123-72-8 CAS | BUTYRALDEHYDE | Aldehydes | Article No. 2387H [lobachemie.com]
- 11. chembk.com [chembk.com]
- 12. chemos.de [chemos.de]
- 13. download.basf.com [download.basf.com]
- 14. pure.rug.nl [pure.rug.nl]

- 15. CN102826974A - Method for preparing butyraldehyde through hydroformylation of propylene - Google Patents [patents.google.com]
- 16. scispace.com [scispace.com]
- 17. scribd.com [scribd.com]
- 18. Page loading... [wap.guidechem.com]
- 19. ES2201549T3 - PROCEDURE FOR THE PRODUCTION OF N-BUTANOL. - Google Patents [patents.google.com]
- 20. pubs.rsc.org [pubs.rsc.org]
- 21. Study on Preparation of Butyric Acid by Oxidation of Butyraldehyde-Academax [us.academax.com]
- 22. CN206188686U - Device of butyraldehyde oxidation preparation butyric acid - Google Patents [patents.google.com]
- 23. saspublishers.com [saspublishers.com]
- 24. US5227544A - Process for the production of 2-ethylhexanol - Google Patents [patents.google.com]
- 25. US5144089A - 2-ethyl-2-hexenal by aldol condensation of butyraldehyde in a continuous process - Google Patents [patents.google.com]
- 26. quora.com [quora.com]
- 27. WO2017132192A1 - Single-step conversion of n-butyraldehyde to 2-ethylhexanal - Google Patents [patents.google.com]
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